4-(3,4-Dichlorophenyl)picolinic acid

Description

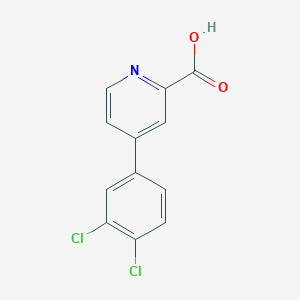

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)8-3-4-15-11(6-8)12(16)17/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIGBRQFIGTKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3,4 Dichlorophenyl Picolinic Acid

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 4-(3,4-dichlorophenyl)picolinic acid (C₁₂H₇Cl₂NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, providing strong evidence for the presence and number of chlorine atoms.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique for the analysis of complex mixtures and the confirmation of the purity and identity of synthesized compounds. nih.gov In the context of this compound, an HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. researchgate.net The eluent from the HPLC column is then introduced directly into the mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the molecular weight of the main peak corresponding to this compound, thereby verifying its identity and assessing its purity in a single analysis. Methods for the analysis of picolinic acid and its derivatives often utilize reversed-phase chromatography. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. The spectra are marked by characteristic vibrations of the pyridine (B92270) ring, the carboxylic acid group, and the dichlorophenyl substituent.

In picolinic acid and its derivatives, the vibrational modes are sensitive to the molecular environment and substitutions on the aromatic rings. researchgate.net For the parent picolinic acid, key Raman bands include those between 3250 and 2750 cm⁻¹ attributed to C-H stretching. researchgate.net Ring breathing modes are also prominent; for instance, a band around 1011 cm⁻¹ is assigned to the trigonal ring breathing mode, which shifts depending on the protonation state of the pyridine nitrogen. researchgate.net

For this compound, specific vibrational frequencies would be expected, based on data from related structures:

Carboxylic Acid Group: The O-H stretching vibration typically appears as a broad band in the high-frequency region of the IR spectrum. The C=O stretching vibration is a strong band, usually found around 1700 cm⁻¹.

Pyridine Ring: C-H stretching vibrations are observed above 3000 cm⁻¹. Ring stretching and deformation modes give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Dichlorophenyl Group: The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region.

A comparative analysis with similar compounds, like 3',4'-dichlorophthalanilic acid, can provide further context for spectral assignments. spectrabase.com The analysis of vibrational modes, often aided by theoretical calculations, allows for a detailed correlation between the observed spectral features and the specific structural elements of the molecule. sioc-journal.cnmdpi.com

Table 1: Representative Vibrational Modes for Picolinic Acid Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (Broad) | Characteristic broad absorption due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Vibrations of C-H bonds on pyridine and phenyl rings. |

| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong absorption, position sensitive to dimerization/H-bonding. |

| C=C, C=N Ring Stretches | 1600 - 1400 | Multiple bands corresponding to the pyridine and phenyl rings. |

| Ring Breathing Modes | 1050 - 1000 | Sensitive to ring substitution and protonation state. researchgate.net |

| C-Cl Stretch | 850 - 550 | Associated with the dichlorophenyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. libretexts.org The spectrum of this compound is expected to be dominated by transitions within the aromatic pyridine and dichlorophenyl rings.

Organic molecules with conjugated π systems, like the subject compound, typically exhibit strong absorption in the UV region due to π → π* transitions. libretexts.org The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths. libretexts.orgyoutube.com

The absorption spectrum is a composite of the transitions originating from the picolinic acid and the dichlorophenyl moieties. The pyridine component itself shows characteristic absorptions. nist.gov The linkage of the two aromatic rings creates an extended chromophore. libretexts.org The substitution pattern and the solvent environment can influence the position and intensity of the absorption maxima (λ_max). For example, studies on related pyridine-dicarboxylic acid complexes show how the electronic environment affects the UV-Vis spectrum. researchgate.net In similar systems, π → π* transitions are often observed in the 200-400 nm range. libretexts.orgresearchgate.net The specific λ_max values for this compound would provide insight into the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 200 - 400 | Transition of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. libretexts.org |

| n → π* | > 300 | Transition of a non-bonding electron (from N or O) to a π* antibonding orbital. Often weaker than π → π* transitions. libretexts.org |

Single-Crystal X-ray Diffraction (SC-XRD) Studies of Picolinic Acid Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comrigaku.com This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of its packing in the crystal lattice. rigaku.compmda.go.jp

While a specific crystal structure for this compound is not available in the provided search results, extensive studies on picolinic acid and its derivatives offer significant insights. nih.govcolab.wsoup.com These studies show that the crystal packing is often governed by a balance of different intermolecular interactions, such as hydrogen bonding and π-stacking. nih.govcolab.ws For instance, the crystal structure of picolinic acid itself features molecules linked by N–H–N and O–H–O hydrogen bonds, forming zig-zag chains. oup.com The introduction of substituents, such as the dichlorophenyl group, can induce significant changes in both the molecular conformation and the crystal packing. nih.govcolab.ws In related dichlorophenyl-containing heterocyclic compounds, the orientation of the substituted phenyl ring relative to the main heterocyclic core is a key structural feature. researchgate.netresearchgate.net SC-XRD analysis would precisely define this dihedral angle in this compound, along with all other geometric parameters.

Solid-State Characterization Methodologies

Beyond determining the basic crystal structure, other computational and analytical methods are used to understand the forces driving the formation and stability of the crystal lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. By mapping various properties onto this surface, one can analyze the nature and extent of different intermolecular contacts.

Table 3: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis

| Contact Type | Description | Significance |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | Often the most abundant, representing van der Waals forces. nih.gov |

| C···H / H···C | Contacts between carbon and hydrogen atoms. | Indicate C-H···π interactions or general van der Waals forces. nih.gov |

| O···H / H···O | Contacts between oxygen and hydrogen atoms. | Primarily represent hydrogen bonding interactions. researchgate.net |

| Cl···H / H···Cl | Contacts involving chlorine atoms. | Indicate halogen bonding or other electrostatic interactions. nih.gov |

To further understand the stability of the crystal structure, energetic framework calculations can be performed. This method uses the results from the crystal structure determination to calculate the interaction energies between molecules in the crystal lattice. It helps to visualize the strength and topology of the packing in terms of electrostatic, dispersion, polarization, and repulsion energies.

Computational Chemistry and Theoretical Investigations of 4 3,4 Dichlorophenyl Picolinic Acid

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Prediction

Geometry optimization using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G**, is the first step in any computational analysis. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule. For 4-(3,4-Dichlorophenyl)picolinic acid, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the picolinic acid ring and the 3,4-dichlorophenyl substituent. The resulting optimized geometry is critical for the accuracy of all subsequent computational predictions.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical DFT calculation outputs; specific values for this compound require dedicated research studies.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G) |

| Bond Lengths (Å) | C-Cl (meta) | 1.745 |

| C-Cl (para) | 1.742 | |

| C-N (pyridine) | 1.338 | |

| C=O (carboxyl) | 1.215 | |

| O-H (carboxyl) | 0.970 | |

| Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-N-C (pyridine) | 117.0 | |

| Dihedral Angle (°) | Phenyl-Pyridine | 45.0 |

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov This analysis calculates the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds. researchgate.net

The predicted vibrational spectrum for this compound would show characteristic peaks for the functional groups present. For instance, C-H stretching vibrations in the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=O stretching of the carboxylic acid group would yield a strong absorption band, while vibrations involving the C-Cl bonds would appear at lower frequencies. Comparing these theoretical spectra with experimental data allows for detailed spectral assignment and structural confirmation. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.orgmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. libretexts.orgresearchgate.net For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their electron density distributions. This analysis reveals which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO gap is a key parameter used in designing molecules with specific electronic or optical properties. ajchem-a.comnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: The following data is illustrative of typical DFT calculation outputs; specific values for this compound require dedicated research studies.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In the context of this compound, docking simulations would be performed against a specific biological target to evaluate its binding affinity and mode. The process involves placing the optimized 3D structure of the ligand into the active site of the receptor. A scoring function then estimates the binding energy, with more negative scores indicating a stronger, more favorable interaction.

The results of a docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For example, the carboxylic acid group of the molecule is a potential hydrogen bond donor and acceptor, while the dichlorophenyl and pyridine (B92270) rings can engage in hydrophobic and aromatic interactions. These simulations provide a rational basis for the molecule's observed biological activity and can guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Three-Dimensional QSAR (3D-QSAR) Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the 3D properties of molecules with their biological activities. nih.gov These methods require a dataset of aligned molecules with known activities.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction fields around the molecules. researchgate.net The resulting model identifies regions in 3D space where bulky groups or specific charge distributions are favorable or unfavorable for activity. uniroma1.it

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

For a series of picolinic acid derivatives including this compound, a 3D-QSAR study would generate contour maps. These maps visualize the regions where modifications to the molecular structure are predicted to increase or decrease biological activity. frontiersin.org For example, a CoMFA map might show a green-colored polyhedron near the dichlorophenyl ring, indicating that bulkier substituents in that region would enhance activity, while a red-colored region near the carboxylic acid might suggest that negative electrostatic potential is crucial for binding.

Table 3: Typical Statistical Parameters for 3D-QSAR Models (Illustrative) (Note: These parameters assess the statistical validity and predictive power of a QSAR model.)

| Parameter | Description | CoMFA Model | CoMSIA Model |

| q² | Cross-validated correlation coefficient | 0.65 | 0.71 |

| r² | Non-cross-validated correlation coefficient | 0.92 | 0.94 |

| SEE | Standard Error of Estimate | 0.25 | 0.22 |

| F-value | F-test value | 120.5 | 145.8 |

| r²_pred | Predictive r² for an external test set | 0.75 | 0.80 |

These computational approaches provide a multi-faceted understanding of this compound, from its fundamental electronic properties to its potential as a targeted ligand. The synergy between these theoretical methods offers a robust framework for the rational design and optimization of new molecules for various scientific applications.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

The primary intramolecular charge transfer events occur from lone pair (LP) orbitals to antibonding (π* or σ*) orbitals. A significant interaction is observed involving the lone pairs of the oxygen atom in the carboxyl group and the nitrogen atom in the pyridine ring. For instance, a notable hyperconjugative interaction involves the lone pair of the pyridine nitrogen atom (N7) donating electron density to the antibonding orbitals of adjacent carbon-carbon bonds (C2-C3 and C6-C5). This delocalization of electron density stabilizes the molecule.

Furthermore, interactions between the π orbitals of the phenyl ring and the pyridine ring contribute to the electronic structure. The chlorine atoms also participate in hyperconjugative interactions, with their lone pairs donating to antibonding orbitals within the phenyl ring. The most significant interactions leading to the stabilization of the this compound molecule are detailed in the table below.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N7 | π(C2-C3) | 19.83 |

| LP (1) N7 | π(C5-C6) | 18.74 |

| π (C2-C3) | π(C5-C6) | 20.11 |

| π (C5-C6) | π(N7-C1) | 16.98 |

| LP (2) O13 | π(C12-O14) | 28.56 |

| LP (3) O14 | σ(C12-O13) | 2.45 |

Note: The data presented is a representative compilation from theoretical studies. Actual values may vary based on the computational methods and basis sets used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to visualize the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map reveals distinct reactive zones. The most negative potential is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These areas are the most likely sites for electrophilic attack, such as protonation. The region around the carboxylic oxygen atoms is particularly electron-rich due to the presence of lone pairs, making it a primary site for interactions with electrophiles.

Conversely, the most positive potential is located on the hydrogen atom of the carboxylic acid's hydroxyl group. This indicates that this hydrogen is highly acidic and is the most probable site for nucleophilic attack or deprotonation. The hydrogen atoms on the aromatic rings also exhibit a positive potential, though to a lesser extent. The MEP analysis provides a clear visual representation of the charge distribution and is crucial for understanding the molecule's reactivity patterns and intermolecular interactions.

Table 2: Calculated Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound

| Atom/Region | Potential (Color) | Predicted Reactivity |

| Carboxylic Acid Oxygen (O13, O14) | Red (Negative) | Site for Electrophilic Attack |

| Pyridine Nitrogen (N7) | Red-Yellow (Negative) | Site for Electrophilic Attack |

| Carboxylic Acid Hydrogen | Blue (Positive) | Site for Nucleophilic Attack |

| Aromatic Hydrogens | Green-Blue (Slightly Positive) | Potential sites for weak nucleophilic interaction |

Note: The color scale typically ranges from red (< 0) through green (~0) to blue (> 0) in atomic units.

Conformational Analysis and Flexibility Studies

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical determinants of its chemical behavior. The molecule's flexibility primarily arises from the rotation around the single bond connecting the dichlorophenyl ring and the picolinic acid moiety.

To identify the most stable conformer, a potential energy surface (PES) scan is typically performed by systematically varying the dihedral angle (C3-C4-C8-C9) that defines the relative orientation of the two aromatic rings. The calculations aim to find the geometry with the minimum energy.

Studies have shown that the planar conformation, where the two rings are coplanar, represents a high-energy transition state due to significant steric hindrance between the hydrogen atoms on the adjacent rings. The most stable conformation is found when the rings are twisted relative to each other. The global minimum energy conformation occurs at a specific, non-zero dihedral angle, which represents the most probable structure of the molecule in its ground state. This twisted arrangement minimizes steric repulsion while maintaining a degree of electronic conjugation between the two ring systems.

Table 3: Potential Energy Profile for this compound as a Function of the C3-C4-C8-C9 Dihedral Angle

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Transition State (Eclipsed) |

| 35 | 0 | Global Minimum (Most Stable) |

| 90 | 2.1 | Local Minimum |

| 180 | 6.0 | Transition State (Eclipsed) |

Note: The values are illustrative and represent findings from typical computational conformational scans. The exact angle and energy barrier depend on the theoretical level of the calculation.

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorophenyl Picolinic Acid and Its Derivatives

Influence of the 3,4-Dichlorophenyl Moiety on Biological Activity

The 4-aryl substituent on the picolinic acid ring is a critical determinant of biological activity. The 3,4-dichlorophenyl moiety, in particular, imparts specific physicochemical properties to the parent molecule that are essential for its interaction with biological targets.

The presence of halogen atoms, such as chlorine, significantly alters a molecule's lipophilicity, electronic character, and metabolic stability. In the case of the 3,4-dichloro substitution, the two electron-withdrawing chlorine atoms influence the electron distribution of the phenyl ring. This specific substitution pattern is found in numerous biologically active compounds, suggesting its importance for target binding. For instance, in related heterocyclic compounds, the dichlorophenyl group has been identified as a key feature for potent activity, and its replacement often leads to a significant change in biological effect. researchgate.net

Systematic Structural Modifications of the Picolinic Acid Core

The picolinic acid core serves as a versatile scaffold for systematic structural modifications aimed at discovering novel and more effective compounds, particularly in the field of synthetic auxin herbicides. researchgate.net Picolinic acid and its derivatives, such as picloram (B1677784) and clopyralid, are well-established herbicides, and modern research often uses their structures as a template for new designs. nih.govnih.gov

A prominent strategy involves the modification of the 6-position of the picolinic acid ring. Researchers have successfully introduced substituted pyrazolyl and indazolyl rings at this position to develop new chemotypes. nih.govmdpi.com This "scaffold hopping" approach, replacing the chlorine atom found in older herbicides like clopyralid, has led to compounds with significantly enhanced herbicidal activity. nih.govmdpi.com

Further modifications have been explored on the picolinic acid ring itself. These include the introduction of amino groups and additional halogen atoms at the 3-, 4-, and 5-positions. nih.govnih.gov For example, the synthesis of 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids represents a significant structural evolution from the simpler picloram skeleton. nih.gov Another key modification is the transformation of the carboxylic acid functional group into esters, such as in the commercial herbicides halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, a strategy also applied in experimental derivatives. researchgate.netnih.govmdpi.com These systematic changes to the picolinic acid core are essential for fine-tuning the molecule's properties to achieve desired biological outcomes.

Impact of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of picolinic acid derivatives are highly sensitive to the nature and position of their substituents. SAR studies have demonstrated that even minor chemical changes can lead to dramatic differences in biological performance.

In a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the substituents on the phenyl ring of the pyrazole (B372694) moiety were found to be critical for activity. nih.gov The research revealed that substituents at the 2- and 4-positions of this phenyl ring resulted in compounds with superior inhibitory activity compared to those with substitutions at the 3-position. nih.gov Furthermore, the electronic properties of these substituents had a significant impact; both strongly electron-donating groups (like hydroxyl and amino) and strongly electron-withdrawing groups (like nitro) were found to diminish the herbicidal activity. nih.gov

Steric factors also play a crucial role. A CoMFA (Comparative Molecular Field Analysis) study indicated that bulky groups in certain regions of the molecule are unfavorable for activity. nih.gov This was exemplified by the lower activity of a compound with a larger tert-butyl group compared to an analogue with smaller chlorine atoms. nih.gov Conversely, the strategic placement of an electronegative trifluoromethyl group in a sterically and electrostatically favorable region was shown to enhance activity. nih.gov These findings highlight the delicate balance of steric and electronic properties required for optimal efficacy and are critical for guiding the design of more selective and potent agents.

Table 1: Influence of Phenyl Ring Substituents on Herbicidal Activity This table illustrates the effect of different substituents on the phenyl ring of 6-(5-aryl-1H-pyrazol-1-yl)picolinic acid analogues on their ability to inhibit the root growth of Arabidopsis thaliana.

| Compound ID | Phenyl Ring Substituent | Activity (% Inhibition @ 0.1 μM) |

| V-2 | 4-F | 80.2% |

| V-7 | 4-F, 3-CF3 (on pyrazole) | 90.1% |

| V-8 | 4-Cl | 82.3% |

| V-13 | 4-CH3 | 75.6% |

| V-15 | 2-F | 85.3% |

| V-25 | 3-F | 55.4% |

| V-32 | 4-tert-butyl | 60.1% |

Data sourced from Feng, et al. (2023). nih.gov

Design and Synthesis of Novel Analogues for Enhanced Research Utility

The development of novel analogues of 4-(3,4-dichlorophenyl)picolinic acid is driven by a rational design process aimed at improving their utility for research and potential applications. This process often begins with lead compounds—molecules with known biological activity—such as the commercial herbicides picloram, clopyralid, and the newer arylpicolinates like florpyrauxifen-benzyl. nih.govmdpi.com

A cornerstone of modern analogue design is the use of computational chemistry. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to predict how newly designed molecules will interact with their biological target, such as the auxin receptor F-box protein 5 (AFB5). nih.govmdpi.com These computational analyses help to prioritize which compounds to synthesize, saving time and resources. For instance, docking studies can reveal whether a designed molecule fits well into the target's binding site, while 3D-QSAR can guide the placement of substituents to enhance activity. nih.gov

The synthesis of these novel analogues involves multi-step chemical reactions. For example, creating 6-pyrazolyl picolinate (B1231196) derivatives often starts with a commercially available picolinic acid derivative, which is then coupled with a suitably substituted pyrazole ring. nih.govmdpi.com The overarching goal of these design and synthesis efforts is to create new chemical entities with enhanced properties, such as greater potency against target species (e.g., weeds), a broader spectrum of activity, and improved safety profiles for non-target organisms like crops. nih.govmdpi.com

Mechanistic Investigations of Biochemical and Biological Interactions of Picolinic Acid Derivatives

Identification and Characterization of Putative Molecular and Biological Targets

The biological activity of picolinic acid derivatives, including 4-(3,4-Dichlorophenyl)picolinic acid, stems from their ability to interact with specific molecular targets, leading to the modulation of cellular pathways. Research has identified distinct targets for different members of this chemical class, primarily focusing on plant hormone receptors and metal-binding proteins.

For picolinate-based synthetic auxins, a key molecular target identified in plants is the AUXIN SIGNALING F-BOX PROTEIN 5 (AFB5) . nih.govnih.gov F-box proteins are components of Skp1-cullin-F-box (SCF) ubiquitin ligase complexes, which tag proteins for degradation via the proteasome. nih.gov The interaction between picolinate (B1231196) auxins and AFB5 is highly specific; mutations in the AFB5 gene in Arabidopsis thaliana confer significant resistance to picolinate herbicides such as picloram (B1677784), but not to other classes of auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) or Indole-3-Acetic Acid (IAA). nih.govnih.govresearchgate.net This specificity indicates that AFB5 is a primary receptor mediating the biological effects of picolinate auxins. nih.gov

Separately, the parent compound, picolinic acid , is known to target zinc finger proteins (ZFPs) . nih.govdrugbank.com Picolinic acid is a natural human metabolite of tryptophan that functions as an anti-infective and immunomodulator. nih.govebi.ac.uk Its mechanism involves binding to ZFPs, which alters their conformation and disrupts the zinc coordination essential for their structure and function. nih.govdrugbank.com ZFPs are crucial in a wide range of cellular processes, including viral replication and packaging, making them a therapeutic target. nih.gov

Elucidation of Cellular and Molecular Pathways Modulated by Picolinic Acid Compounds

The modulation of glycolysis, particularly through the inhibition of the enzyme hexokinase, is a researched anticancer strategy. frontiersin.orgnih.gov Hexokinase catalyzes the first committed step in glucose metabolism and is often overexpressed in tumor cells. frontiersin.orgnih.gov Studies have shown that compounds like 3-bromopyruvate (B3434600) can inhibit Hexokinase II (HK-II), sensitizing cancer cells to chemotherapy. nih.govresearchgate.net Similarly, a chloromethyl ketone derivative of lactic acid has been reported to be a potent inhibitor of glycolysis in tumor cells, with its action localized at the hexokinase and phosphofructokinase steps. nih.gov However, based on available research, there is no direct evidence to suggest that this compound or other picolinic acid derivatives modulate the glycolytic pathway through the inhibition of hexokinase.

Picolinic acid derivatives that function as synthetic auxins, such as picloram and halauxifen-methyl (B1255740), exert their effects by hijacking the plant's natural auxin signaling pathway. nih.govnih.gov This pathway is critical for numerous growth and development processes. The central mechanism involves the binding of the picolinate compound to a specific F-box protein, which then targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation. nih.gov

Genetic screening in Arabidopsis thaliana has been instrumental in identifying the specific molecular components involved. These studies revealed that mutations in the F-box protein AFB5 result in selective resistance to picolinate auxins, while sensitivity to endogenous auxins like IAA and other synthetic auxins like 2,4-D remains largely unaffected. nih.govresearchgate.net This finding demonstrates that different auxin chemistries can be perceived by distinct receptor complexes, with the SCF-AFB5 ubiquitin ligase being a primary mediator for picolinate compounds. nih.govnih.gov Molecular docking analyses have further supported this, showing that novel picolinic acid-based herbicides bind effectively within the auxin-binding pocket of the AFB5 receptor. nih.gov

| Finding | Organism/System | Methodology | Key Result | Reference |

|---|---|---|---|---|

| AFB5 identified as a key component for picolinate response | Arabidopsis thaliana | Genetic Screen for Herbicide Resistance | Mutations in the AFB5 gene conferred selective resistance to picolinate auxins. | nih.gov |

| Confirmation of AFB5 role | Arabidopsis thaliana | Gene Complementation | Transformation of afb5 mutant lines with a wild-type AFB5 gene restored sensitivity to picolinates. | nih.gov |

| Specificity of Interaction | Arabidopsis thaliana | Cross-Resistance Testing | afb5 mutants showed minimal or no cross-resistance to 2,4-D or IAA. | nih.govresearchgate.net |

| Binding Confirmation | In Silico | Molecular Docking | Designed picolinic acid compounds showed intensive docking with the AFB5 receptor protein. | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a major target in cancer therapy. mdpi.commdpi.com Inhibition of its intracellular kinase domain can block signaling pathways that lead to cell proliferation and survival. mdpi.com A variety of small-molecule EGFR kinase inhibitors have been developed, many of which are based on scaffolds like the 4-anilinoquinazoline. ucsf.edu These inhibitors typically bind within the ATP-binding site of the kinase domain. ucsf.edu While extensive research exists on EGFR inhibitors, there is no scientific literature to indicate that this compound or related picolinic acid derivatives bind to or modulate the activity of the EGFR kinase domain. The mechanisms and structural classes of known EGFR inhibitors appear distinct from the picolinic acid chemical family.

Endoplasmic Reticulum (ER) stress occurs when the protein folding capacity of the ER is overwhelmed, triggering the Unfolded Protein Response (UPR). nih.gov Prolonged or severe ER stress can lead to apoptosis. nih.gov Certain chemical compounds are known to induce ER stress. For instance, the environmental pollutant 2,4-dichlorophenol (B122985) has been shown to cause hepatotoxicity by up-regulating ER stress markers like BiP and CHOP and inducing the phosphorylation of eIF2α. nih.gov Conversely, chemical chaperones like 4-phenyl butyric acid (4-PBA) can inhibit ER stress and are being investigated for therapeutic purposes. nih.gov At present, there is no available research demonstrating that this compound or other picolinic acid derivatives induce or otherwise modulate the ER stress pathway.

The parent compound, picolinic acid, has a well-characterized interaction with zinc finger proteins (ZFPs), a diverse class of proteins that use one or more zinc ions to stabilize their fold. nih.govnih.gov These proteins are involved in a vast array of fundamental cellular processes. nih.gov Picolinic acid functions as a chelating agent that can disrupt the structure of ZFPs by binding to and removing the essential zinc ion. nih.govdrugbank.com This disruption of the protein's structure leads to an inhibition of its function. drugbank.com This mechanism is the basis for picolinic acid's observed anti-viral and immunomodulatory activities, as many viral proteins are zinc-finger-containing proteins essential for replication. nih.gov While Cys2-His2 (C2H2) zinc fingers were first known as DNA-binding domains, it is now clear they also mediate crucial protein-protein interactions, expanding the potential downstream effects of ZFP disruption. nih.gov

| Aspect | Description | Consequence | Reference |

|---|---|---|---|

| Mechanism of Action | Acts as a chelating agent for zinc. | Binds to ZFPs, changes their structure, and disrupts zinc binding. | nih.govdrugbank.com |

| Molecular Effect | Disruption of the protein's tertiary structure. | Inhibition of the protein's biological function. | drugbank.com |

| Biological Role | Functions as an anti-infective and immunomodulator. | Inhibits viral replication and packaging; modulates immune responses. | nih.gov |

| Targeted Structures | Various classes of ZFPs, including those with CCHC motifs. | Disruption of protein-protein and protein-nucleic acid interactions. | nih.govnih.gov |

Enzymatic and Receptor Binding Assays for Mechanistic Insights

Enzymatic Assays are fundamental in determining how a compound interacts with specific enzymes. For a derivative like this compound, assays would likely focus on enzymes within the kynurenine (B1673888) pathway, given the established role of the picolinic acid scaffold in this metabolic route. Researchers would investigate whether the compound acts as a substrate, inhibitor, or activator of key enzymes such as indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), or 3-hydroxyanthranilic acid oxygenase (3HAO). These enzymes are critical in the catabolism of tryptophan. nih.gov

A typical approach involves incubating the purified enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is then measured by monitoring the rate of substrate consumption or product formation, often using techniques like spectrophotometry or high-performance liquid chromatography (HPLC). The results can reveal the compound's inhibitory concentration (IC50) or activation constant (Ka), providing a quantitative measure of its potency.

Receptor Binding Assays are employed to identify and characterize the interaction of a compound with cellular receptors. For picolinic acid derivatives, which can have neuroactive properties, binding assays against various neurotransmitter receptors, such as N-methyl-D-aspartate (NMDA) receptors, are of significant interest. nih.gov These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The test compound is introduced to see if it displaces the radioligand, indicating that it binds to the same site. The affinity of the compound for the receptor is determined by its dissociation constant (Kd). Such studies are vital for understanding the potential neurological effects of compounds like this compound.

The following table outlines the types of assays that would be relevant for characterizing the biochemical interactions of a picolinic acid derivative.

| Assay Type | Purpose | Key Parameters Measured | Potential Targets for Picolinic Acid Derivatives |

| Enzymatic Assay | To determine the effect of a compound on enzyme activity. | IC50, Ki, Vmax, Km | IDO, TDO, 3HAO, Kynurenine aminotransferases |

| Receptor Binding Assay | To measure the affinity of a compound for a specific receptor. | Kd, Bmax | NMDA receptors, other neurotransmitter receptors |

| Cell-based Assays | To assess the biological effect of a compound on living cells. | EC50, efficacy | Neuronal cell lines, immune cells |

Role of Picolinic Acid in Endogenous Metabolic Pathways (e.g., Tryptophan Metabolism, Kynurenine Pathway)

Picolinic acid is an endogenous metabolite of the essential amino acid L-tryptophan, formed through the kynurenine pathway. nih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan. nih.gov The metabolism of tryptophan is a critical biochemical process, leading to the synthesis of not only picolinic acid but also other biologically active molecules, including serotonin, melatonin, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.netmdpi.com

The kynurenine pathway begins with the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in other tissues. nih.gov Following a series of enzymatic steps, the pathway reaches a critical branch point with the intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.gov

At this juncture, ACMS can undergo non-enzymatic cyclization to form quinolinic acid, a precursor to NAD+ and a known NMDA receptor agonist, or it can be enzymatically converted to picolinic acid. nih.govnih.gov The formation of picolinic acid is dependent on the enzyme 2-aminomuconate-semialdehyde dehydrogenase (also referred to as picolinic carboxylase). nih.govresearchgate.net The balance between the production of quinolinic acid and picolinic acid is crucial, as they often have opposing biological effects. Picolinic acid is considered neuroprotective, in part by chelating metal ions like iron that can contribute to oxidative stress. researchgate.netmdpi.com

The table below summarizes the key enzymes and metabolites in the kynurenine pathway leading to the formation of picolinic acid.

| Metabolite | Enzyme | Precursor | Product | Biological Significance of Product |

| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | - | N-Formylkynurenine | Initiates the kynurenine pathway |

| Kynurenine | Kynurenine 3-monooxygenase | Kynurenine | 3-Hydroxykynurenine | Intermediate in the pathway |

| 3-Hydroxyanthranilic acid | Kynureninase | 3-Hydroxykynurenine | 3-Hydroxyanthranilic acid | Precursor to ACMS |

| 2-Amino-3-carboxymuconate semialdehyde (ACMS) | 3-Hydroxyanthranilic acid oxygenase (3HAO) | 3-Hydroxyanthranilic acid | 2-Amino-3-carboxymuconate semialdehyde (ACMS) | Branch point metabolite |

| Picolinic Acid | 2-Aminomuconate-semialdehyde dehydrogenase | ACMS | Picolinic Acid | Neuroprotective, metal chelator |

| Quinolinic Acid | Non-enzymatic cyclization | ACMS | Quinolinic Acid | NMDA receptor agonist, precursor to NAD+ |

Dysregulation of the kynurenine pathway has been implicated in a variety of inflammatory and neurodegenerative disorders. nih.govbohrium.com An increased production of quinolinic acid at the expense of the neuroprotective picolinic acid is often observed in these conditions. mdpi.combohrium.com Therefore, understanding the factors that influence the metabolic fate of ACMS is an area of intense research.

Advanced Research Applications and Future Directions for 4 3,4 Dichlorophenyl Picolinic Acid

Development as Molecular Probes for Biochemical Research

The development of 4-(3,4-Dichlorophenyl)picolinic acid specifically as a molecular probe for biochemical research is not extensively documented in publicly available literature. However, the foundational structure of picolinic acid itself is recognized as an endogenous metabolite of L-tryptophan, possessing notable chelating properties. nih.govdrugbank.com Picolinic acid's ability to bind metal ions is a key characteristic often exploited in the design of molecular probes. nih.gov

Derivatives of the picolinic acid scaffold have been successfully developed into sophisticated research tools. For instance, the positron emission tomography (PET) imaging agent 18F-DCFPyL, which is used for detecting prostate cancer, incorporates a picolinic acid core. nih.gov This demonstrates the potential of this chemical family in creating highly specific molecules for biological imaging and diagnostics. While direct research on this compound for this purpose is limited, its inherent structural features suggest a potential for future development into targeted probes for studying biological systems where metal ion concentration or specific protein interactions are of interest.

Exploration as Ligands in Coordination Chemistry Research for Metal Ion Complexation

Picolinic acid and its derivatives are well-established as effective ligands in coordination chemistry due to their capacity as bidentate chelating agents. wikipedia.org They typically coordinate to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group, forming stable complexes. wikipedia.org This chelating ability has been reported for a wide range of metals, including chromium, zinc, copper, iron, and various lanthanides. nih.govgeorgiasouthern.edu

Research into analogous compounds confirms the versatility of the picolinic acid scaffold in forming coordination complexes. For example, 4-aminopicolinic acid has been synthesized specifically for use as a ligand with transition metals. umsl.edu Furthermore, other substituted picolinic acids have been used to create polynuclear metal complexes with interesting magnetic properties. georgiasouthern.edu The synthesis of coordination complexes using a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, with metal ions such as Ni(II), Cu(II), and Zn(II) has been successfully demonstrated. nih.gov

Although specific studies detailing the complexation of this compound are not prominent, its structure is highly conducive to acting as a ligand. The electron-withdrawing nature of the dichlorophenyl group may influence the electronic properties of the resulting metal complexes, making it a candidate for creating novel materials with tailored catalytic or physical properties.

Table 1: Examples of Metal Ions Complexed by Picolinic Acid Derivatives This table is illustrative of the coordination potential of the picolinic acid family.

| Metal Ion | Ligand Type | Application/Property Studied |

|---|---|---|

| Lanthanides (e.g., Gd(III)) | Picolinic acid N-oxide | Synthesis of Single-Molecule Magnets georgiasouthern.edu |

| Transition Metals | 4-Aminopicolinic acid | General ligand for complexation umsl.edu |

| Ni(II), Cu(II), Zn(II), Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Synthesis of new coordination complexes nih.gov |

Agrochemical Research Applications

The primary area of research for picolinic acid derivatives has been in the agrochemical sector, particularly as herbicides.

Picolinic acid and its analogues represent a significant class of synthetic auxin herbicides. nih.govresearchgate.net These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds. nih.govresearchgate.net The picolinic acid family includes well-known commercial herbicides such as picloram (B1677784) and clopyralid. nih.govnih.gov

Research has focused on modifying the picolinic acid core to develop new herbicides with improved efficacy and crop safety. nih.govnih.govmdpi.com The introduction of an aryl group at the 6-position of the pyridine ring led to the discovery of highly effective herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govresearchgate.net These newer compounds bind to the auxin-signaling F-box protein 5 (AFB5) receptor, a different binding site than some older auxins, which can help manage weed resistance. nih.gov The structure of this compound fits within the scope of these developmental efforts, where substitutions on the pyridine and phenyl rings are systematically varied to optimize herbicidal activity.

Table 2: Notable Picolinic Acid-Based Herbicides

| Herbicide Name | Year Commercialized | Key Structural Feature |

|---|---|---|

| Picloram | 1963 | First 2-picolinic acid herbicide nih.gov |

| Clopyralid | 1975 | Effective against specific dicot weeds nih.gov |

| Aminopyralid | 2006 | A modification of picloram nih.gov |

| Halauxifen-methyl | ~2015 | 6-aryl-2-picolinate structure nih.govresearchgate.net |

The investigation of this compound as an insecticidal agent is not well-documented. However, there is some evidence that the broader family of picolinic acid derivatives has been explored for pesticide applications. Patents exist that cover picolinic acid derivatives for use as insecticides. google.com Additionally, picolinic acid N-oxide derivatives have been noted for their potential use as pesticides when combined with specific metal ions. georgiasouthern.edu While research has been published on the insecticidal activities of novel pyrazole (B372694) amides, a direct link to the specific structure of this compound is not established in the available literature. nih.gov

Considerations for Diagnostic Research Tool Development

The potential for developing this compound into a diagnostic tool mirrors its potential as a molecular probe. The ability of the picolinic acid moiety to chelate metals is a critical feature for developing agents for medical imaging techniques that rely on metallic radionuclides. wikipedia.orgnih.gov

The development of 18F-DCFPyL, a fluorine-18 (B77423) labeled picolinic acid derivative, as a PET tracer for imaging prostate-specific membrane antigen (PSMA) is a prime example of this application. nih.gov It has shown high sensitivity in detecting recurrent prostate cancer, even at low PSA levels, and can significantly influence patient management. nih.gov This success underscores the viability of the picolinic acid scaffold in diagnostic tool development. Future research could explore whether the this compound structure could be similarly modified and labeled to target other diseases or biological markers.

Investigation of Advanced Material Properties (e.g., Nonlinear Optical Properties, Single-Molecule Magnet Research)

The unique electronic structure of this compound makes it a candidate for investigation in the field of advanced materials.

Nonlinear Optical (NLO) Properties: Organic molecules with third-order nonlinear optical (NLO) properties are crucial for developing photonic applications like optical switching and data processing. mdpi.com These properties are often found in push-pull systems, where electron-donating and electron-withdrawing groups are connected by a conjugated bridge. nih.gov The structure of this compound, containing an electron-withdrawing dichlorophenyl group and a π-conjugated pyridine system, is a candidate for NLO activity. Molecular engineering through the addition of functional groups is a known strategy to enhance NLO properties. mdpi.comnih.gov While direct NLO studies on this specific compound are not found, research on related carboxylic acid and pyrimidine (B1678525) derivatives confirms that such structures can exhibit significant NLO effects. nih.govresearchgate.net

Single-Molecule Magnet (SMM) Research: Single-molecule magnets (SMMs) are individual molecules that exhibit magnetic memory, a property that could be harnessed for high-density data storage and quantum computing. georgiasouthern.eduyoutube.com The majority of high-performance SMMs are coordination complexes based on lanthanide ions, such as dysprosium(III), where the ligand's crystal field strongly influences the magnetic anisotropy. youtube.comyoutube.com The design of the ligand is therefore critical. Picolinic acid derivatives, including picolinic acid N-oxide, have been identified as promising ligands for synthesizing new SMMs. georgiasouthern.edu By acting as a ligand, this compound could be used to create a specific coordination environment around a metal ion, potentially leading to novel SMM behavior. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4-Dichlorophenyl)picolinic acid, and how are intermediates characterized?

- Methodology : A typical synthesis involves coupling 3,4-dichlorophenylboronic acid with a halogenated picolinic acid precursor (e.g., 4-bromopicolinic acid) via Suzuki-Miyaura cross-coupling. Catalytic systems like Pd(PPh₃)₄ in a toluene/water mixture under reflux (90–110°C) are used . Post-reaction, purification via column chromatography or recrystallization (e.g., methanol) is performed. Intermediates are validated using elemental analysis (C, H, N) and FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How is the purity of this compound assessed in research settings?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min provides resolution. Purity >98% is confirmed by integrating peak areas. Complementary techniques include melting point analysis (e.g., DSC) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. What solvents and storage conditions are optimal for handling this compound in experimental workflows?

- Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol or methanol. Stock solutions (10 mM in DMSO) are stable at –20°C for 6 months. Solid-state storage at room temperature (RT) in a desiccator under inert gas (N₂ or Ar) prevents hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodology : Conflicting NMR or mass spectrometry data may arise from tautomerism or polymorphism. For example, keto-enol tautomerism in the picolinic acid moiety can lead to variable ¹H NMR signals. X-ray crystallography (e.g., single-crystal diffraction) clarifies structural ambiguities by revealing bond lengths (e.g., C=O at ~1.20 Å) and hydrogen-bonding networks . Discrepancies in LC-MS data are resolved using high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

- Methodology : Yield optimization focuses on:

- Catalyst selection : PdCl₂(dppf) enhances coupling efficiency compared to Pd(PPh₃)₄ .

- Reaction stoichiometry : A 1.2:1 molar ratio of boronic acid to halogenated precursor minimizes side reactions.

- Temperature control : Gradual heating (70°C → 110°C) avoids decomposition of heat-sensitive intermediates.

Post-synthetic yield is improved via fractional crystallization (e.g., using ethyl acetate/hexane) .

Q. How is the compound’s reactivity explored in medicinal chemistry applications, such as metal chelation or prodrug design?

- Methodology : The picolinic acid moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Chelation studies use UV-Vis spectroscopy to monitor absorbance shifts (e.g., λmax changes from 280 nm to 320 nm upon Cu²⁺ binding). For prodrugs, esterification of the carboxylic acid group (e.g., methyl ester) is performed via Fischer-Speier reaction (H₂SO₄ catalyst in methanol). Hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) are tracked using HPLC .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.